Cas no 5384-03-2 (1-Propanone,1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)-)

1-Propanone,1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)- structure
5384-03-2 structure
Product Name:1-Propanone,1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)-
CAS No:5384-03-2
MF:C11H13BrO2
MW:257.123722791672
CID:375675
PubChem ID:138479
Update Time:2025-04-19

1-Propanone,1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)-
    • Propiophenone, 5'-bromo-2'-hydroxy-3',4'-dimethyl-; Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy-; Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy-,
    • Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy-,
    • Propiophenone, 5'-bromo-2'-hydroxy-3',4'-dimethyl-
    • Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy-
    • 5384-03-2
    • DTXSID10202114
    • Inchi: 1S/C11H13BrO2/c1-4-10(13)8-5-9(12)6(2)7(3)11(8)14/h5,14H,4H2,1-3H3
    • InChI Key: LTINARLTQHMYIB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(CC)=O)=C(C(C)=C1C)O

Computed Properties

  • Exact Mass: 256.00989
  • Monoisotopic Mass: 256.009892
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.392
  • Boiling Point: 340.9°C at 760 mmHg
  • Flash Point: 160°C
  • Refractive Index: 1.564
  • PSA: 37.3

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